molecular formula C10H18 B075483 (+)-p-Menth-1-ene CAS No. 1195-31-9

(+)-p-Menth-1-ene

Cat. No. B075483
M. Wt: 138.25 g/mol
InChI Key: FAMJUFMHYAFYNU-JTQLQIEISA-N
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Patent
US06229023B1

Procedure details

A mixture of 3mmol of 1-p-menthene, 15mmol of benzhydrol, 0.3 mmol of N-hydroxyphthalimide, 0.0015 mmol of cobalt (II) acetate, 0.3 mmol of hexafluoroacetone trihydrate, and 3 ml of trifluoromethylbenzene was stirred at 60° C. under an oxygen atmosphere (1 atm) for 12 hours. Gas chromatographic analysis of products in a reaction mixture revealed that 1-p-menthene was converted, at a rate of 63%, into 1-p-menthene oxide (yield: 42%).
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
15 mmol
Type
reactant
Reaction Step One
Quantity
0.3 mmol
Type
reactant
Reaction Step One
Quantity
0.3 mmol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
cobalt (II) acetate
Quantity
0.0015 mmol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
42%

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:10])[CH2:6][CH2:5][CH:4]([CH:7]([CH3:9])[CH3:8])[CH2:3][CH:2]=1.C([OH:24])(C1C=CC=CC=1)C1C=CC=CC=1.ON1C(=O)C2=CC=CC=C2C1=O.O.O.O.FC(F)(F)C(C(F)(F)F)=O.FC(C1C=CC=CC=1)(F)F>C([O-])(=O)C.[Co+2].C([O-])(=O)C>[C:1]12([CH3:10])[O:24][CH:2]1[CH2:3][CH:4]([CH:7]([CH3:9])[CH3:8])[CH2:5][CH2:6]2 |f:3.4.5.6,8.9.10|

Inputs

Step One
Name
Quantity
3 mmol
Type
reactant
Smiles
C1(=CCC(CC1)C(C)C)C
Name
Quantity
15 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)O
Name
Quantity
0.3 mmol
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
0.3 mmol
Type
reactant
Smiles
O.O.O.FC(C(=O)C(F)(F)F)(F)F
Name
Quantity
3 mL
Type
reactant
Smiles
FC(F)(F)C1=CC=CC=C1
Name
cobalt (II) acetate
Quantity
0.0015 mmol
Type
catalyst
Smiles
C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CCC(CC1)C(C)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred at 60° C. under an oxygen atmosphere (1 atm) for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C12(C(CC(CC1)C(C)C)O2)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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